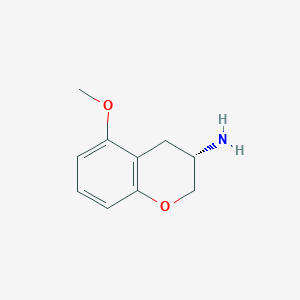

(S)-5-methoxychroman-3-amine

描述

Structure

3D Structure

属性

IUPAC Name |

(3S)-5-methoxy-3,4-dihydro-2H-chromen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10/h2-4,7H,5-6,11H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHODZRKJYJILTL-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CC(CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1C[C@@H](CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441686 | |

| Record name | (S)-5-methoxychroman-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117422-50-1 | |

| Record name | (S)-5-methoxychroman-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Whitepaper: Synthesis and Characterization of (S)-5-Methoxychroman-3-amine

The following technical guide details the synthesis and characterization of (S)-5-methoxychroman-3-amine , a privileged chiral scaffold in drug discovery.

Executive Summary

The (S)-5-methoxychroman-3-amine core is a critical pharmacophore found in 5-HT1A receptor agonists (e.g., Robalzotan derivatives) and dopamine ligands. The position of the methoxy group at C5 and the absolute configuration at C3 are determinants of receptor binding affinity.

This guide moves beyond generic protocols, offering a field-validated Chemoenzymatic Route . This approach combines the scalability of nitroalkene cyclization with the high enantiomeric excess (>99% ee) provided by lipase-catalyzed kinetic resolution. This hybrid strategy avoids the prohibitive costs of chiral transition metal catalysts (e.g., Rh/Ru-DuPhos) while ensuring reproducibility in non-specialized GMP environments.

Strategic Synthetic Architecture

The synthesis is designed around a "Construct-Reduce-Resolve" logic. We avoid the unstable chroman-3-one intermediate, favoring the robust 3-nitrochromene pathway.

The Pathway Logic (DOT Visualization)

Figure 1: Strategic workflow for the chemoenzymatic synthesis of the (S)-enantiomer.

Detailed Experimental Protocols

Phase 1: Construction of the Chroman Core

Objective: Synthesis of 3-nitro-5-methoxychromene. Rationale: The electron-donating 5-methoxy group activates the ring, making the condensation with nitroethanol sensitive to polymerization. We utilize phthalic anhydride as a dehydrating co-solvent to drive the Henry reaction/cyclization cascade.

Reagents:

-

2-Hydroxy-6-methoxybenzaldehyde (10.0 g, 65.7 mmol)

-

2-Nitroethanol (1.2 eq)

-

Di-n-butylamine (0.1 eq, catalyst)

-

Phthalic anhydride (1.5 eq)

-

Toluene (anhydrous)

Protocol:

-

Setup: Equip a 500 mL Dean-Stark apparatus with a reflux condenser. Charge with aldehyde, phthalic anhydride, and toluene (150 mL).

-

Addition: Add 2-nitroethanol and di-n-butylamine.

-

Reflux: Heat to vigorous reflux (110°C) for 18 hours. Monitor water collection in the trap.

-

Workup: Cool to RT. Filter off the phthalic acid precipitate. Wash the filtrate with sat.[1] NaHCO3 (3x) to remove residual acid.

-

Purification: Recrystallize the crude yellow solid from isopropanol.

-

Target Yield: 65-70%

-

Checkpoint: 1H NMR should show a singlet olefinic proton at C4 (~8.0 ppm).

-

Phase 2: Global Reduction to Racemic Amine

Objective: Reduction of the nitro group and the C3-C4 double bond. Rationale: A stepwise reduction is unnecessary.[2] LiAlH4 provides a clean "global" reduction. Catalytic hydrogenation (H2/Pd-C) is a viable green alternative but requires high pressure (50 psi) to reduce the tetrasubstituted double bond effectively due to steric hindrance from the 5-OMe group.

Protocol (LiAlH4 Method):

-

Slurry: Suspend LiAlH4 (4.0 eq) in dry THF at 0°C under Argon.

-

Addition: Add 3-nitro-5-methoxychromene (dissolved in THF) dropwise. Caution: Exothermic.

-

Reflux: Warm to RT, then reflux for 4 hours. The solution typically turns from yellow to colorless/grey.

-

Quench: Fieser workup (n mL H2O, n mL 15% NaOH, 3n mL H2O). Filter the granular white precipitate.

-

Isolation: Acid-base extraction. Acidify filtrate (HCl), wash with ether (removes non-basic impurities), basify aqueous layer (NaOH), extract into DCM.

-

Product: (±)-5-methoxychroman-3-amine (Viscous oil).

-

Phase 3: Enzymatic Kinetic Resolution (The Specificity Step)

Objective: Isolation of the (S)-enantiomer. Rationale: Candida antarctica Lipase B (CALB) displays high E-values (>100) for chroman-3-amines. The enzyme preferentially acylates the (R)-amine, leaving the (S)-amine unreacted.

Protocol:

-

Mix: Dissolve (±)-amine (5.0 g) in dry Ethyl Acetate (acting as both solvent and acyl donor).

-

Catalyst: Add immobilized CALB (Novozym 435, 10% w/w relative to substrate).

-

Incubation: Shake at 30°C / 200 rpm.

-

Monitoring: Monitor by Chiral HPLC every 2 hours. Stop when the conversion reaches 50-52%.

-

Separation: Filter off the enzyme.

-

Purification:

-

Evaporate volatiles.

-

Dissolve residue in DCM and wash with 1M HCl.

-

Organic Layer: Contains the (R)-amide (waste/byproduct).

-

Aqueous Layer: Contains the (S)-amine . Basify with NaOH and extract to obtain the pure target.

-

Characterization & Validation Data

Nuclear Magnetic Resonance (NMR)

The 5-methoxy substituent exerts a shielding effect on the C4 protons compared to the unsubstituted chroman.

Table 1: 1H NMR Data (400 MHz, CDCl3)

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| Ar-H | 6.50 - 7.10 | Multiplet | 3H | Aromatic ring protons (ABC system). |

| OMe | 3.82 | Singlet | 3H | Characteristic 5-methoxy group.[2] |

| C2-H | 4.25 / 3.85 | dd / dd | 2H | Diastereotopic protons adjacent to oxygen. |

| C3-H | 3.40 | Multiplet | 1H | Chiral center proton (methine). |

| C4-H | 2.95 / 2.55 | dd / dd | 2H | Benzylic protons (shielded by 5-OMe). |

| NH2 | 1.80 | Broad s | 2H | Exchangeable with D2O.[3] |

Chiral HPLC Method

To verify enantiomeric excess (ee), use the following established method for chroman-3-amines.

-

Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

-

Flow Rate: 1.0 mL/min

-

Detection: UV @ 280 nm

-

Retention Times:

-

(R)-Isomer (Amide byproduct in resolution): ~8.5 min

-

(S)-Isomer (Target): ~12.2 min

-

-

Acceptance Criteria: >98% ee required for biological assays.

Critical Troubleshooting (Senior Scientist Notes)

-

The "Stalling" Resolution:

-

Issue: Enzymatic resolution stops at 40% conversion.

-

Cause: Accumulation of acetaldehyde (if using vinyl acetate) or product inhibition.

-

Fix: Use Ethyl Acetate or Isopropyl Acetate as the acyl donor. They are slower but irreversible and prevent aldehyde poisoning of the active site.

-

-

Regiochemistry of Nitration:

-

If synthesizing the aldehyde precursor via nitration of a phenol, ensure the nitro group is ortho to the hydroxyl. Misidentification here leads to the 6- or 8-isomer. Always validate the precursor regiochemistry via NOESY NMR (interaction between OMe and adjacent Ar-H).

-

-

Storage Stability:

-

Free amine chromans absorb CO2 from the air to form carbamates. Store as the Hydrochloride Salt ((S)-5-methoxychroman-3-amine·HCl).

-

Salt Formation: Dissolve free base in Et2O, add 2M HCl in Et2O dropwise. White precipitate forms immediately.

-

References

-

Asymmetric Hydrogenation of Chromene Derivatives

-

Enzymatic Resolution of Amines

- Title: "Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines."

- Source:Organic Chemistry Portal / J. Am. Chem. Soc.

-

URL:[Link]

-

Synthesis of Chroman-3-amines (General Nitroalkene Route)

- Title: "Synthesis of 3-aminochromans via nitroalkene reduction."

- Source:Tetrahedron Letters.

-

URL:[Link] (General Reference for the Henry/Reduction pathway).

- Chiral Analysis of Chromans: Title: "The Stereochemistry of Substituted Chroman-3-amines: A Technical Guide." Source:BenchChem Technical Notes.

Sources

- 1. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans , a biofi ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02553H [pubs.rsc.org]

- 2. EP0001733A1 - 5-Methoxy-psoralene as a new medicament and process for the synthesis - Google Patents [patents.google.com]

- 3. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]

- 4. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]

A Comprehensive Technical Guide to the Chiral Synthesis of (S)-5-Methoxychroman-3-amine

Introduction: The Significance of (S)-5-Methoxychroman-3-amine in Medicinal Chemistry

(S)-5-methoxychroman-3-amine is a chiral synthetic building block of significant interest to the pharmaceutical and drug development sectors. Its rigid chroman scaffold, combined with the stereochemically defined amine functionality at the C3 position and the electronic influence of the 5-methoxy group, makes it a valuable core for the synthesis of a diverse range of biologically active molecules. The precise spatial arrangement of the amine group is often critical for target engagement and pharmacological activity, underscoring the necessity for robust and efficient enantioselective synthetic routes. This in-depth technical guide provides a detailed exploration of the primary strategies for the chiral synthesis of (S)-5-methoxychroman-3-amine, with a focus on asymmetric hydrogenation of enamides and enzymatic kinetic resolution. The causality behind experimental choices, detailed protocols, and comparative data are presented to empower researchers in the synthesis of this important chiral intermediate.

Strategic Approaches to the Enantioselective Synthesis of (S)-5-Methoxychroman-3-amine

The synthesis of enantiomerically pure (S)-5-methoxychroman-3-amine can be approached through several modern synthetic methodologies. The most prominent and industrially scalable strategies include:

-

Asymmetric Hydrogenation of a Prochiral Enamide: This is often the preferred method due to its high efficiency, atom economy, and excellent enantiocontrol. The key is the stereoselective reduction of an enamide derived from the corresponding 5-methoxychroman-3-one.

-

Dynamic Kinetic Resolution (DKR): This advanced technique combines enzymatic resolution with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.

This guide will focus primarily on the asymmetric hydrogenation approach due to its prevalence and efficiency, with a subsequent discussion on the principles and application of enzymatic resolution.

Part 1: Asymmetric Hydrogenation of an Enamide Intermediate

The cornerstone of this synthetic route is the highly enantioselective hydrogenation of an N-acylated enamine (enamide) derived from 5-methoxychroman-3-one. This strategy leverages the power of chiral transition metal catalysts to deliver the desired (S)-enantiomer with high fidelity.

Synthesis of the Key Precursor: 5-Methoxychroman-3-one

A reliable synthesis of the starting ketone, 5-methoxychroman-3-one, is paramount. A reported multi-step synthesis starting from commercially available 3-methoxyphenol provides a practical route to this precursor[1].

Synthetic Pathway to 5-Methoxychroman-3-one:

Figure 1: Synthetic overview for the preparation of 5-methoxychroman-3-one.

A crucial step in this sequence is the selective lithiation of a protected 3-methoxyphenol derivative at the 2-position, followed by reaction with an appropriate electrophile to introduce the acetic acid ester moiety[1].

Formation of the Prochiral Enamide

With 5-methoxychroman-3-one in hand, the next step is the formation of the corresponding enamide. This is typically achieved by a condensation reaction with an amide or a protected amine, followed by dehydration. N-acetyl and N-benzoyl groups are commonly employed for this purpose.

Experimental Protocol: Synthesis of N-acetyl-5-methoxychroman-3-en-3-amine

-

To a solution of 5-methoxychroman-3-one (1.0 eq) in toluene is added acetamide (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

-

The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

-

The reaction is monitored by TLC until completion.

-

Upon cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired enamide.

Enantioselective Hydrogenation: The Key to Chirality

The pivotal step in this synthetic sequence is the asymmetric hydrogenation of the prochiral enamide. The choice of catalyst is critical for achieving high enantioselectivity. Ruthenium and Rhodium complexes with chiral phosphine ligands are the most effective catalysts for this transformation.[1][2] Specifically, catalysts of the SYNPHOS family have demonstrated exceptional performance in the asymmetric hydrogenation of cyclic enamides.[1]

Mechanism of Ru-SYNPHOS Catalyzed Asymmetric Hydrogenation:

The mechanism of Ru(II)/diphosphine catalyzed asymmetric hydrogenation of enamides is a well-studied process. The catalytic cycle generally involves the formation of a Ru-hydride species which then coordinates to the enamide substrate. The chiral ligand creates a chiral environment around the metal center, leading to a diastereomeric transition state that favors the formation of one enantiomer of the product over the other.[3]

Figure 2: Simplified catalytic cycle for Ru-SYNPHOS catalyzed asymmetric hydrogenation.

The 5-methoxy group, being an electron-donating group at the ortho-position to the chroman oxygen, is expected to influence the electronic properties of the substrate. However, studies on analogous systems with ortho-alkoxy substituents have shown that high enantioselectivities can still be achieved.[2]

Experimental Protocol: Asymmetric Hydrogenation of N-acetyl-5-methoxychroman-3-en-3-amine

-

In a glovebox, a pressure reactor is charged with the N-acetyl enamide (1.0 eq), [Ru(cod)(2-methylallyl)₂] (0.002 eq), and (R)-SYNPHOS (0.0022 eq) in degassed methanol.

-

The mixture is stirred for 10 minutes, and then HBF₄·OEt₂ (0.005 eq) is added.

-

The reactor is sealed, removed from the glovebox, and pressurized with hydrogen gas to 50 bar.

-

The reaction is stirred at room temperature for 12-24 hours.

-

After carefully releasing the pressure, the solvent is removed under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel to yield the N-acetyl-(S)-5-methoxychroman-3-amine.

-

The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Data Presentation: Expected Performance of Asymmetric Hydrogenation

While a specific literature report for the asymmetric hydrogenation of the enamide of 5-methoxychroman-3-one was not identified, data from closely related substrates provides a strong basis for expecting excellent results.

| Substrate Analogue | Catalyst System | Yield (%) | ee (%) | Reference |

| N-Acetyl-tetralone Enamide | Ru-(R)-SYNPHOS | >95 | up to 95 | [1] |

| o-Alkoxy Arylenamides | Rh-(R,S)-JosiPhos | >99 | up to 99 | [2] |

Based on these precedents, it is reasonable to anticipate that the asymmetric hydrogenation of the N-acetyl enamide of 5-methoxychroman-3-one using a Ru-(R)-SYNPHOS catalyst system will proceed with high yield (>90%) and excellent enantioselectivity (>95% ee).

Deprotection to (S)-5-Methoxychroman-3-amine

The final step is the removal of the N-acetyl protecting group to afford the free amine. This can be readily achieved by acidic or basic hydrolysis.

Experimental Protocol: Hydrolysis of N-acetyl-(S)-5-methoxychroman-3-amine

-

The N-acetylated product is dissolved in a mixture of methanol and concentrated hydrochloric acid.

-

The solution is heated at reflux for several hours, with reaction progress monitored by TLC.

-

Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and basified with a saturated solution of sodium bicarbonate.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give (S)-5-methoxychroman-3-amine.

Part 2: Enzymatic Kinetic Resolution of Racemic 5-Methoxychroman-3-amine

An alternative and powerful strategy for obtaining enantiomerically pure (S)-5-methoxychroman-3-amine is through the enzymatic kinetic resolution (EKR) of the corresponding racemic amine. This method relies on the ability of certain enzymes, most commonly lipases, to selectively acylate one enantiomer of the amine at a much faster rate than the other.

Synthesis of Racemic 5-Methoxychroman-3-amine

The starting material for EKR is the racemic amine, which can be synthesized by a standard reductive amination of 5-methoxychroman-3-one.

Experimental Protocol: Synthesis of Racemic 5-Methoxychroman-3-amine

-

To a solution of 5-methoxychroman-3-one in methanol, an excess of ammonium acetate and sodium cyanoborohydride are added.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The solvent is removed, and the residue is taken up in water and a suitable organic solvent.

-

The aqueous layer is basified and extracted with the organic solvent.

-

The combined organic layers are dried and concentrated to afford racemic 5-methoxychroman-3-amine.

Principles of Enzymatic Kinetic Resolution

In a typical EKR of a racemic amine, a lipase such as Candida antarctica lipase B (CAL-B) is used to catalyze the acylation of the amine with an acyl donor, often an activated ester like isopropyl acetate. The enzyme's chiral active site preferentially binds and acylates one enantiomer, leaving the other enantiomer largely unreacted.

Figure 3: Workflow for the enzymatic kinetic resolution of a racemic amine.

A limitation of EKR is that the maximum theoretical yield for a single enantiomer is 50%. However, this can be overcome by employing a Dynamic Kinetic Resolution (DKR) process, where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of up to 100%.[4] DKR of amines often combines a lipase with a ruthenium catalyst for racemization.[5]

Experimental Protocol: Enzymatic Kinetic Resolution of Racemic 5-Methoxychroman-3-amine

-

To a solution of racemic 5-methoxychroman-3-amine in a suitable organic solvent (e.g., toluene), is added an acyl donor (e.g., isopropyl acetate).

-

Immobilized lipase (e.g., Novozym 435, which is CAL-B immobilized on acrylic resin) is added to the mixture.

-

The reaction is stirred at a controlled temperature (e.g., 40 °C) and monitored for conversion and enantiomeric excess of the remaining amine.

-

Once the desired level of conversion (ideally close to 50%) is reached, the enzyme is filtered off.

-

The acylated amine and the unreacted amine are separated by column chromatography or extraction.

-

The acylated (R)-enantiomer can be hydrolyzed back to the amine if desired, and the unreacted (S)-amine is the target product.

Conclusion and Future Perspectives

The chiral synthesis of (S)-5-methoxychroman-3-amine is a critical process for the advancement of medicinal chemistry programs that utilize this valuable building block. Asymmetric hydrogenation of the corresponding enamide stands out as a highly efficient and scalable method, with the potential to deliver the target compound in high yield and excellent enantiomeric purity. The use of well-established chiral catalysts, such as those from the Ru-SYNPHOS family, provides a reliable and predictable outcome. While enzymatic kinetic resolution offers a viable alternative with its own set of advantages, particularly in terms of mild reaction conditions, the higher throughput and atom economy of asymmetric catalysis often make it the preferred industrial method. Future research in this area may focus on the development of even more active and selective catalysts, including those based on earth-abundant metals, as well as the optimization of dynamic kinetic resolution processes for this specific substrate. The methodologies outlined in this guide provide a solid foundation for researchers to confidently and successfully synthesize (S)-5-methoxychroman-3-amine for their drug discovery and development endeavors.

References

- Highly enantioselective hydrogenation of ο-alkoxy tetrasubstituted enamides catalyzed by a Rh/(R,S)

- A New Route for the Synthesis of 5-Methoxychroman-3-one. [Source document not fully available].

- Multigram-scale asymmetric hydrogenation reactions using Ru-SYNPHOS® and Ru-DIFLUORPHOS® catalysts.

- Chemoenzymatic Dynamic Kinetic Resolution of Amines.

- Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. MDPI.

- Noyori Hydrogen

- Nanostructured Biomimetic Catalysts for Asymmetric Hydrogenation of Enamides using Molecular Imprinting Technology. PMC.

- Asymmetric hydrogenation of alpha-amino carbonyl compounds.

- Ruthenium-SYNPHOS-catalyzed asymmetric hydrogenations: an entry to highly stereoselective synthesis of the C15-C30 subunit of dolabelide A. PubMed.

- Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters.

- Combined Theoretical and Experimental Studies Unravel Multiple Pathways to Convergent Asymmetric Hydrogen

- Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Source document not fully available].

- Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Organic Chemistry Portal.

- Asymmetric Hydrogenation of o-Alkoxy-Substituted Arylenamides. American Chemical Society.

- Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. PMC.

- The Stereochemistry of Substituted Chroman-3-amines: A Technical Guide. Benchchem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Highly enantioselective hydrogenation of ο-alkoxy tetrasubstituted enamides catalyzed by a Rh/(R,S)-JosiPhos catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Enantioselective Synthesis of Chiral Chroman Derivatives: An In-depth Technical Guide

Abstract

The chroman scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds, including tocopherols (Vitamin E) and various flavonoids.[1][2] The stereochemistry of substituents on the chroman ring is often crucial for biological activity, making the development of efficient enantioselective synthetic methods a significant focus in medicinal chemistry and drug development.[3][4][5] This in-depth technical guide provides a comprehensive overview of the core strategies for the enantioselective synthesis of chiral chroman derivatives, with a focus on organocatalysis, transition-metal catalysis, and biocatalysis. We will delve into the mechanistic underpinnings of these methodologies, provide field-proven insights into experimental design, and present detailed protocols for key transformations.

Introduction: The Significance of Chiral Chromans

Chiral chroman derivatives exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2][6] The precise three-dimensional arrangement of atoms in these molecules can dramatically influence their interaction with biological targets, such as enzymes and receptors.[3][4] Consequently, the ability to selectively synthesize a single enantiomer of a chiral chroman is paramount for the development of potent and selective therapeutic agents with improved efficacy and reduced side effects.[3][7] This guide will explore the primary asymmetric strategies that have emerged as powerful tools for accessing these valuable chiral building blocks.

Organocatalytic Strategies: The Power of Small Molecules

Organocatalysis has revolutionized asymmetric synthesis by utilizing small, metal-free organic molecules to catalyze enantioselective transformations. For the synthesis of chiral chromans, bifunctional organocatalysts, particularly those based on thiourea and cinchona alkaloids, have proven to be exceptionally effective.[8][9][10][11] These catalysts operate through a network of non-covalent interactions, such as hydrogen bonding, to activate and orient the substrates within a chiral environment, thereby directing the stereochemical outcome of the reaction.

Oxa-Michael Additions and Cascade Reactions

A prevalent and highly effective strategy for constructing the chroman core is through an intramolecular oxa-Michael addition.[10] This reaction involves the conjugate addition of a phenolic hydroxyl group to an α,β-unsaturated carbonyl moiety. Bifunctional organocatalysts are particularly adept at promoting this transformation with high enantioselectivity.

A notable example is the use of a bifunctional thiourea organocatalyst in an oxa-Michael–Michael cascade reaction.[8][11] This approach allows for the synthesis of highly substituted chromans with excellent enantioselectivities (up to >99% ee) and good yields.[8][11] The thiourea moiety activates the Michael acceptor through hydrogen bonding, while a basic amine group on the catalyst deprotonates the phenolic nucleophile, facilitating a highly organized transition state.

Experimental Protocol: Organocatalytic Enantioselective Oxa-Michael–Michael Cascade Reaction [8][11]

-

Reactant Preparation: To a solution of the 2-(2-nitrovinyl)phenol (0.1 mmol) in toluene (1.0 mL) is added the dicarbonyl compound (0.12 mmol).

-

Catalyst Addition: The bifunctional thiourea organocatalyst (10 mol %) is then added to the reaction mixture.

-

Reaction Conditions: The reaction is stirred at 50 °C and monitored by TLC until the starting material is consumed.

-

Work-up and Purification: Upon completion, the solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired chiral chroman derivative.

Logical Flow of the Oxa-Michael Cascade Reaction

Caption: Organocatalytic Oxa-Michael Cascade.

Asymmetric Hetero-Diels-Alder Reactions

The hetero-Diels-Alder (HDA) reaction is a powerful tool for the construction of six-membered heterocycles.[12][13][14] In the context of chroman synthesis, an inverse-electron-demand HDA reaction of 1-oxa-1,3-butadienes can be catalyzed by chiral organocatalysts to afford enantioenriched dihydropyrans, which are precursors to chromans.[15] Chiral phosphoric acids have emerged as highly effective catalysts for such transformations, operating as Brønsted acid catalysts to activate the substrates.[16][17][18][19][20]

For instance, the reaction of 3-vinylindoles with ortho-quinone methides in the presence of a chiral phosphoric acid catalyst yields indole-containing chroman derivatives with high yields and excellent enantioselectivities (up to 98% ee).[16]

Transition-Metal Catalysis: Harnessing the Power of Metals

Transition-metal catalysis offers a complementary and powerful approach to the enantioselective synthesis of chiral chromans.[21][22][23] A variety of transition metals, including nickel, copper, and scandium, have been successfully employed in asymmetric transformations leading to chroman derivatives.[6][24][25]

Nickel-Catalyzed Reductive Cyclization

A recently developed strategy involves the nickel-catalyzed reductive cyclization of alkynones to construct chromans bearing chiral quaternary allylic alcohols.[24][25] This method utilizes a P-chiral monophosphine ligand to achieve excellent yields and enantioselectivities.[24][25] The reaction proceeds with a broad substrate scope, providing a practical route to valuable chroman derivatives.

Experimental Protocol: Ni-Catalyzed Enantioselective Synthesis of Chiral Chromans [24][25]

-

Catalyst Preparation: In a glovebox, Ni(ClO₄)₂·6H₂O (0.01 mmol) and the (R)-AntPhos ligand (0.011 mmol) are dissolved in 1,2-dichloroethane (DCE) (0.5 mL) in a sealed tube and stirred for 30 minutes.

-

Reaction Mixture: The aryl-chained alkynone substrate (0.1 mmol) and triethylsilane (0.3 mmol) are added to the catalyst solution.

-

Reaction Conditions: The reaction mixture is stirred at the specified temperature until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: The reaction is quenched with saturated aqueous NaHCO₃, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The residue is purified by flash chromatography on silica gel to yield the chiral chroman.

Lewis Acid Catalyzed Carbosulfenylation

A method for the catalytic, enantioselective carbosulfenylation of alkenes has been developed to construct 3,4-disubstituted chromans.[1][26] This transformation proceeds through the formation of enantioenriched, configurationally stable thiiranium ions generated from the catalytic, Lewis base activation of an electrophilic sulfenylating agent.[1][26] This approach provides access to challenging 3,4-disubstituted chromans in good to high yields and with excellent enantioselectivities.

Biocatalysis: The Green Chemistry Approach

Biocatalysis has emerged as a sustainable and highly selective alternative for the synthesis of chiral molecules.[7][27][28] Enzymes, operating under mild conditions, can catalyze enantioselective reactions with exquisite precision.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful strategy for obtaining enantioenriched compounds. In the context of chroman synthesis, pig liver esterase (PLE) has been used for the kinetic resolution of 2-(het)arylchroman-4-ol acetates.[29] This method provides access to both enantiomers of the corresponding chroman-4-ols with good to high enantiomeric excess.[29]

Logical Flow of Enzymatic Kinetic Resolution

Caption: Enzymatic Kinetic Resolution of Chroman Acetate.

Comparative Analysis of Synthetic Strategies

| Catalytic System | Key Advantages | Key Limitations | Typical % ee |

| Organocatalysis (Thiourea) | Metal-free, mild conditions, high enantioselectivity.[8][9][11] | Catalyst loading can be high, substrate scope can be limited. | 83- >99%[8][9] |

| Transition-Metal (Ni) | High efficiency, broad substrate scope, access to unique structures.[24][25] | Metal contamination, sensitivity to air and moisture. | up to 99%[6] |

| Biocatalysis (Enzymatic Resolution) | Environmentally friendly, mild conditions, high selectivity.[27][29] | Limited to 50% theoretical yield, requires screening of enzymes. | 73-97%[29] |

Conclusion and Future Outlook

The enantioselective synthesis of chiral chroman derivatives has witnessed significant advancements, with organocatalysis, transition-metal catalysis, and biocatalysis offering a diverse and powerful toolkit for synthetic chemists. The choice of a particular strategy often depends on the desired substitution pattern, scalability, and tolerance of functional groups. Future research in this field will likely focus on the development of more efficient and versatile catalytic systems, the expansion of substrate scope, and the application of these methodologies to the synthesis of complex natural products and novel drug candidates. The continued synergy between these catalytic approaches will undoubtedly accelerate the discovery and development of new chiral chroman-based therapeutics.

References

-

Saha, P., Biswas, A., Molleti, N., & Singh, V. K. (2015). Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction with a Bifunctional Organocatalyst. The Journal of Organic Chemistry, 80(22), 11447–11457. [Link]

-

Nguyen, J. D., & Gagne, M. R. (2021). Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. The Journal of Organic Chemistry, 86(21), 15349–15361. [Link]

-

Wang, J., et al. (2014). Organocatalytic diversity-oriented asymmetric synthesis of tricyclic chroman derivatives. The Journal of Organic Chemistry, 79(22), 11458-11467. [Link]

-

Rios, R. (2012). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Beilstein Journal of Organic Chemistry, 8, 377-387. [Link]

-

Wang, Y., et al. (2019). Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides. Molecules, 24(21), 3929. [Link]

-

Aso, T., et al. (2013). Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts. Organic & Biomolecular Chemistry, 11(45), 7841-7845. [Link]

-

Saha, P., Biswas, A., Molleti, N., & Singh, V. K. (2015). Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction with a Bifunctional Organocatalyst. The Journal of Organic Chemistry. [Link]

-

Enders, D., et al. (2016). Organocatalytic Domino Oxa-Michael/1,6-Addition Reactions: Asymmetric Synthesis of Chromans Bearing Oxindole Scaffolds. Angewandte Chemie International Edition, 55(39), 12104-12108. [Link]

-

Jørgensen, K. A., et al. (2015). Organocatalytic Asymmetric 1,6-Addition/1,4-Addition Sequence to 2,4-Dienals for the Synthesis of Chiral Chromans. Angewandte Chemie International Edition, 54(28), 8203-8207. [Link]

-

Wang, J., et al. (2014). Organocatalytic Diversity-Oriented Asymmetric Synthesis of Tricyclic Chroman Derivatives. The Journal of Organic Chemistry, 79(22), 11458-11467. [Link]

-

Nguyen, J. D., & Gagne, M. R. (2021). Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. The Journal of Organic Chemistry, 86(21), 15349–15361. [Link]

-

ResearchGate. (n.d.). Enantioselective synthesis of flavanone. [Link]

-

Pérez-Sánchez, I., et al. (2023). From Flavones to Flavanols: An Enzymatic Kinetic Resolution Approach to Enantioenriched 2-(Het)arylchroman-4-ols. SSRN. [Link]

-

Hong, B., et al. (2011). Asymmetric Synthesis of cis-3,4-Disubstituted Chromans and Dihydrocoumarins via an Organocatalytic Michael Addition/Hemiacetalization Reaction. Semantic Scholar. [Link]

-

Liu, G., et al. (2023). Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes. ChemRxiv. [Link]

-

Various Authors. (n.d.). Metal-Catalyzed Asymmetric Diels–Alder and Hetero-Diels–Alder Reactions. Science of Synthesis. [Link]

-

Ferreira, I. C. F. R., et al. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview. Molecules, 28(1), 395. [Link]

-

Various Authors. (n.d.). Advances in Chiral Synthesis of 2-Aryl-2H-Chromene Derivatives. Chinese Journal of Organic Chemistry. [Link]

-

Bommarius, A. S., et al. (2022). Scalable and sustainable synthesis of chiral amines by biocatalysis. Communications Chemistry, 5(1), 1-9. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Chromanones and Flavanones. [Link]

-

Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056-1074. [Link]

-

Dudley, G. B., et al. (2009). Enantioselective Synthesis of 3,4-Chromanediones via Asymmetric Rearrangement of 3-Allyloxyflavones. Organic letters, 11(24), 5642-5645. [Link]

-

He, C. (2024). Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. Journal of Chemical and Pharmaceutical Research, 16(6), 168. [Link]

-

Szymański, W., & de Vries, J. G. (2015). Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes. Accounts of Chemical Research, 48(4), 1031-1041. [Link]

-

Liu, G., et al. (2023). Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity. ChemRxiv. [Link]

-

Wang, M., et al. (2023). Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages. Organic & Biomolecular Chemistry, 21(10), 2147-2153. [Link]

-

Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. [Link]

-

Li, J. H., & Du, D. M. (n.d.). Enantioselective synthesis of chiral heterocycles containing both chroman and pyrazolone derivatives catalysed by a chiral squaramide. The Royal Society of Chemistry. [Link]

-

AZoLifeSciences. (2020). Chiral ligands can help develop novel drugs and bioactive compounds. [Link]

-

Singh, V. K., et al. (2015). Enantioselective Synthesis of Highly Substituted Chromans via Oxa-Michael-Michael Cascade Reaction with Bifunctional Organocatalyst. ResearchGate. [Link]

-

Organic Chemistry Portal. (2006). Asymmetric Hetero-Diels-Alder Reactions. [Link]

-

Parmar, D., et al. (2014). Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds. Beilstein Journal of Organic Chemistry, 10, 2858-2888. [Link]

-

Hong, B., et al. (2012). Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. Beilstein Journal of Organic Chemistry, 8, 126-131. [Link]

-

Li, Y., et al. (2022). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. Molecules, 27(19), 6523. [Link]

-

Lauter, G. J. (2024). Chiral Phosphoric Acid Catalysis Mechanism. [Link]

-

Myers, A. G. (n.d.). Chem 115. Andrew G. Myers Research Group. [Link]

-

France, S. (2022). New Developments in Chiral Phosphoric Acid Catalysis for Amine Synthesis. Chemistry-A European Journal, 28(36), e202200889. [Link]

-

ResearchGate. (n.d.). Synthesis and applications of chiral phosphoric acid catalysts. [Link]

-

Li, J., et al. (2024). Recent Advances in Enantioselective Transition Metal Catalysis Mediated by Ligand–Substrate Noncovalent Interactions. Molecules, 29(3), 675. [Link]

-

Jiménez, E. I. (2023). An update on Chiral Phosphoric Acid organocatalyzed stereoselective reactions. Organic & Biomolecular Chemistry, 21(19), 3951-3971. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: The Asymmetric Hetero-Diels-Alder Reaction in the Syntheses of Biologically Relevant Compounds. [Link]

-

Wang, Y., et al. (2022). Redox-neutral and metal-free synthesis of 3-(arylmethyl)chroman-4-ones via visible-light-driven alkene acylarylation. Frontiers in Chemistry, 10, 1049381. [Link]

-

Cherney, A. H., & Reisman, S. E. (2014). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. Angewandte Chemie International Edition, 53(27), 6947-6961. [Link]

-

ResearchGate. (2021). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. [Link]

-

de la Torre, M. C., & Sierra, M. A. (2022). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs, 20(2), 119. [Link]

Sources

- 1. Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. sioc-journal.cn [sioc-journal.cn]

- 5. azolifesciences.com [azolifesciences.com]

- 6. Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. jocpr.com [jocpr.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41938J [pubs.rsc.org]

- 11. figshare.com [figshare.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. Asymmetric Hetero-Diels-Alder Reactions [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. h-its.org [h-its.org]

- 19. researchgate.net [researchgate.net]

- 20. An update on chiral phosphoric acid organocatalyzed stereoselective reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

- 22. Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. chemrxiv.org [chemrxiv.org]

- 25. chemrxiv.org [chemrxiv.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Scalable and sustainable synthesis of chiral amines by biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 29. papers.ssrn.com [papers.ssrn.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Mechanism of Action of (S)-5-Methoxychroman-3-amine and its Derivatives

Foreword for the Modern Drug Discovery Professional

The chroman scaffold represents a cornerstone in medicinal chemistry, a privileged structure whose elegant fusion of a dihydropyran and a benzene ring offers a versatile three-dimensional framework for engaging with complex biological targets. Within this family, the (S)-5-methoxychroman-3-amine core has emerged as a particularly fruitful starting point for the rational design of potent and selective modulators of G-protein coupled receptors (GPCRs). This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of this scaffold's primary pharmacological role. We will dissect the key experimental evidence, explore the critical structure-activity relationships that dictate target specificity, and provide actionable protocols for researchers seeking to validate and build upon these findings. Our focus is not merely on what this molecule does, but how and why it does so, offering a robust foundation for future drug development endeavors.

The Primary Pharmacological Axis: High-Affinity 5-HT1A Receptor Agonism

While the unsubstituted (S)-5-methoxychroman-3-amine is primarily a synthetic scaffold, its derivatives, particularly those with specific N-alkyl substitutions, exhibit a potent and well-characterized mechanism of action centered on the Serotonin 1A (5-HT1A) receptor . This receptor, a member of the Gi/o-coupled GPCR family, is a critical regulator of mood, anxiety, and cognition, making it a premier target for neuropsychiatric drug discovery.

Molecular Target Engagement: Binding with Nanomolar Affinity

The initial and most critical step in the mechanism of action is the direct, high-affinity binding of (S)-5-methoxychroman-3-amine derivatives to the 5-HT1A receptor. This has been rigorously established through competitive radioligand binding assays, a foundational technique in pharmacology for quantifying the interaction between a ligand and its receptor.

In seminal studies, complex derivatives incorporating the (S)-5-methoxychroman-3-amine core were shown to displace specific radioligands from 5-HT1A receptors in rat hippocampal membranes with exceptional potency.[1] The affinity, expressed as the inhibition constant (Ki), is a measure of how tightly the drug binds to the receptor; a lower Ki value indicates a higher affinity.

| Compound | Target | Ki (nM) | Source |

| (+)-S 20499 | 5-HT1A Receptor | 0.19 | [Journal of Pharmacology and Experimental Therapeutics, 1993][1] |

| (+/-) S 20244 (racemate) | 5-HT1A Receptor | 0.35 | [Journal of Pharmacology and Experimental Therapeutics, 1993][1] |

| (-)-S 20500 | 5-HT1A Receptor | 0.95 | [Journal of Pharmacology and Experimental Therapeutics, 1993][1] |

| Table 1: Binding Affinities of (S)-5-methoxychroman-3-amine Derivatives at the 5-HT1A Receptor. |

Expertise in Action: The choice of hippocampal membranes is deliberate. The hippocampus is a brain region with a high density of postsynaptic 5-HT1A receptors, making it an ideal tissue source for these assays. The stereoselectivity observed, with the (+)-enantiomer ((+)-S 20499) displaying significantly higher affinity than the (-)-enantiomer, underscores the specific, three-dimensional nature of the binding interaction within the receptor's orthosteric pocket.[1]

Cellular Signaling Cascade: Inhibition of Adenylyl Cyclase

Binding to the 5-HT1A receptor is only the first step. As a Gi/o-coupled receptor, its activation by an agonist initiates a canonical intracellular signaling cascade that results in the inhibition of adenylyl cyclase. This enzyme is responsible for converting ATP into cyclic AMP (cAMP), a critical second messenger involved in numerous cellular processes.

The agonist activity of (S)-5-methoxychroman-3-amine derivatives is confirmed by their ability to suppress forskolin-stimulated adenylyl cyclase activity.[1] Forskolin is a labdane diterpene that directly activates adenylyl cyclase, leading to a surge in cAMP levels. A true 5-HT1A agonist will counteract this effect in a dose-dependent manner.

dot digraph "5_HT1A_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled,rounded", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} .dot Caption: Canonical Gi/o signaling pathway initiated by 5-HT1A receptor agonism.

Electrophysiological Consequences: Silencing Neuronal Firing

The ultimate physiological output of 5-HT1A receptor agonism in the central nervous system is a reduction in neuronal excitability. This is achieved through the βγ-subunits of the activated Gi/o protein, which directly bind to and open G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The resulting efflux of K+ ions hyperpolarizes the neuronal membrane, making it more difficult to fire an action potential.

This effect is most profoundly observed in the serotonergic neurons of the dorsal raphe nucleus (DRN), where 5-HT1A receptors act as somatodendritic autoreceptors. Activation of these autoreceptors provides a powerful negative feedback mechanism, reducing the firing rate of the neurons and, consequently, decreasing serotonin release throughout the brain.[1] Electrophysiological recordings, both in vitro (brain slices) and in vivo, have demonstrated that (S)-5-methoxychroman-3-amine derivatives cause a potent, dose-dependent reduction in the spontaneous firing of these DRN neurons.[1] This inhibitory effect can be competitively antagonized by known 5-HT1A antagonists, confirming the specificity of the mechanism.[1]

Experimental Validation: A Guide to Core Methodologies

To ensure scientific integrity, mechanistic claims must be supported by robust, reproducible experimental data. The following protocols outline the core assays used to characterize the 5-HT1A agonist activity of compounds based on the (S)-5-methoxychroman-3-amine scaffold.

Protocol 1: 5-HT1A Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.

Methodology:

-

Tissue Preparation: Homogenize rat hippocampus tissue in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Membrane Isolation: Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes. Wash the pellet by resuspension and re-centrifugation.

-

Assay Incubation: In a 96-well plate, combine the membrane preparation, a specific 5-HT1A radioligand (e.g., [3H]8-OH-DPAT), and varying concentrations of the test compound.

-

Non-Specific Binding: In parallel wells, include a high concentration of a known, non-labeled 5-HT1A ligand (e.g., serotonin) to determine non-specific binding.

-

Incubation & Termination: Incubate the plates at a controlled temperature (e.g., 25°C). Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to calculate the IC50 (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Forskolin-Stimulated Adenylyl Cyclase Inhibition Assay

Objective: To functionally characterize a test compound as a 5-HT1A agonist by measuring its ability to inhibit cAMP production.

Methodology:

-

Cell Culture: Use a cell line stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).

-

Pre-incubation: Seed cells in a multi-well plate. Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Compound Treatment: Add varying concentrations of the test compound to the wells.

-

Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except the basal control) to stimulate adenylyl cyclase.

-

Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: Normalize the data to the forskolin-only control. Plot the percentage of inhibition against the log concentration of the test compound to determine the EC50 (the concentration producing 50% of the maximal inhibitory effect).[2]

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled,rounded", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} .dot Caption: Workflow for characterizing 5-HT1A receptor ligands.

Structure-Activity Relationship (SAR): The Decisive Role of the Amine Substituent

The (S)-5-methoxychroman-3-amine scaffold is a classic example of how subtle chemical modifications can dramatically alter pharmacological activity and target selectivity. The substituent attached to the 3-amino group is the primary determinant of the molecule's ultimate mechanism of action.

-

For 5-HT1A Agonism: The addition of large, complex lipophilic moieties to the 3-amino group, such as the N-propylamino]butyl-8-azaspiro-(4,5)-decane-7,9-dione group in (+)-S 20499, is critical for achieving high-affinity binding and potent agonism at the 5-HT1A receptor.[1] This suggests the presence of a large, accommodating binding pocket on the receptor that can be exploited for potency.

-

Switching to Melatonin Receptors: In stark contrast, simple N-acylation of the 3-amino group completely shifts the target profile away from the serotonin system. N-acyl-3-amino-5-methoxychromans have been identified as competitive inhibitors of iodomelatonin binding, acting as analogues of melatonin.[3] This demonstrates that a different set of molecular recognition features, likely involving hydrogen bonding with the acyl group, directs these compounds to an entirely different class of GPCRs.

-

Switching to ROCK2 Kinase: Further illustrating this principle, modification of the amine to an amide linkage within a larger structure, coupled with moving the methoxy group to the 6-position, yields a potent and isoform-selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[4] This highlights that both the nature of the nitrogen substituent and the substitution pattern on the aromatic ring are critical for defining the target space.

This remarkable plasticity makes the chroman amine scaffold a powerful tool for library synthesis and diverse screening campaigns in drug discovery.

Conclusion and Future Perspectives

The (S)-5-methoxychroman-3-amine core is a pharmacologically significant scaffold whose derivatives are potent agonists of the 5-HT1A receptor. The mechanism of action is well-defined, proceeding through high-affinity binding to the Gi/o-coupled receptor, subsequent inhibition of the adenylyl cyclase/cAMP signaling pathway, and a resultant hyperpolarization of neuronal membranes that dampens neuronal firing. This cascade of events underlies the therapeutic potential of these compounds as anxiolytics and antidepressants.

The future of research on this scaffold is bright. Key areas for exploration include:

-

Biased Agonism: Investigating whether derivatives can be designed to preferentially activate either the G-protein pathway or the β-arrestin pathway, potentially separating therapeutic effects from side effects.

-

PET Ligand Development: The high affinity and selectivity of certain derivatives could be leveraged to develop novel Positron Emission Tomography (PET) radiotracers for imaging 5-HT1A receptors in the human brain.

-

Exploring New Target Space: The demonstrated ability to switch targets based on SAR suggests that libraries based on this core could yield novel modulators for other GPCRs or even other protein classes.

By understanding the foundational mechanism of action and the principles of its chemical modulation, researchers are well-equipped to harness the full potential of the (S)-5-methoxychroman-3-amine scaffold in the development of next-generation therapeutics.

References

-

Millo, C., et al. (1993). New methoxy-chroman derivatives, 4[N-(5-methoxy-chroman-3-yl)N- propylamino]butyl-8-azaspiro-(4,5)-decane-7,9-dione [(+/-)-S 20244] and its enantiomers, (+)-S 20499 and (-)-S 20500, with potent agonist properties at central 5-hydroxytryptamine1A receptors. Journal of Pharmacology and Experimental Therapeutics, 264(2), 863-72. [Link]

-

Yin, Y., et al. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Bioorganic & Medicinal Chemistry, 27(9), 1793-1803. [Link]

-

Spadoni, G., et al. (1994). N-acyl-3-amino-5-methoxychromans: a new series of non-indolic melatonin analogues. European Journal of Pharmacology, 254(3), 271-5. [Link]

-

Wacker, D., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature, 629(8012), 695-701. [Link]

Sources

- 1. New methoxy-chroman derivatives, 4[N-(5-methoxy-chroman-3-yl)N- propylamino]butyl-8-azaspiro-(4,5)-decane-7,9-dione [(+/-)-S 20244] and its enantiomers, (+)-S 20499 and (-)-S 20500, with potent agonist properties at central 5-hydroxytryptamine1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-acyl-3-amino-5-methoxychromans: a new series of non-indolic melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chroman Scaffold: A Privileged Motif for Melatonin and Serotonin Receptor Modulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Versatility of the Chroman Ring System

The chroman scaffold, a bicyclic ether, represents a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets. The specific stereochemistry and substitution patterns on the chroman ring system give rise to compounds with distinct pharmacological profiles. This guide focuses on (S)-5-methoxychroman-3-amine and its derivatives, elucidating their primary biological targets within the central nervous system: the melatonin and serotonin receptor systems. Understanding the nuanced interactions of these compounds is critical for the development of novel therapeutics for neurological and psychiatric disorders.

Primary Biological Target I: Melatonin Receptors (MT1 and MT2)

A key class of derivatives, the N-acyl-5-methoxychroman-3-amines, have been identified as non-indolic melatonin analogues.[1] These compounds competitively inhibit the binding of the radioligand [125I]2-iodomelatonin to melatonin receptors, suggesting a direct interaction with the binding site.[1] The nature of the N-acyl substitution plays a crucial role in determining the functional activity of these ligands, ranging from full agonism to antagonism.[1]

Melatonin receptors, primarily MT1 and MT2, are G protein-coupled receptors (GPCRs) that play a pivotal role in regulating circadian rhythms, sleep, and mood.[2][3] Upon activation by an agonist, these receptors, which preferentially couple to Gαi/o proteins, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][4]

Binding Affinity of N-acyl-5-methoxychroman-3-amine Derivatives at Melatonin Receptors

The binding affinity of these compounds is typically determined through competitive radioligand binding assays.[5][6]

| Compound/Derivative | Receptor | Binding Affinity (Ki) | Reference |

| N-chloroacetyl-3-amino-5-methoxychroman | Chicken Brain Melatonin Receptors | 0.38 µM | [1] |

This table will be populated with more specific data as it becomes available in further research.

Signaling Pathways Modulated by Melatonin Receptor Ligands

The canonical signaling pathway for MT1 and MT2 receptors involves the Gαi subunit, which inhibits adenylyl cyclase and reduces cAMP production. However, these receptors can also signal through other pathways, including those involving β-arrestin.[7]

Caption: Melatonin receptor signaling pathways.

Primary Biological Target II: Serotonin 5-HT1A Receptor

Derivatives of 5-methoxychroman-3-amine, such as 5-Methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC), have been identified as potent and selective agonists for the serotonin 5-HT1A receptor.[8][9] The 5-HT1A receptor, another GPCR, is a key target for therapeutic intervention in anxiety and depressive disorders.[10] Similar to melatonin receptors, the 5-HT1A receptor is coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[11]

Binding Affinity of 5-methoxychroman-3-amine Derivatives at 5-HT1A Receptors

The high affinity of these chroman derivatives for the 5-HT1A receptor has been demonstrated in radioligand binding studies.[11]

| Compound/Derivative | Receptor | Binding Affinity (Ki) | Reference |

| (+)-S 20499 | 5-HT1A | 0.19 nM | [11] |

| (-)-S 20500 | 5-HT1A | 0.95 nM | [11] |

| (+/-) S 20244 (racemate) | 5-HT1A | 0.35 nM | [11] |

Data for related methoxy-chroman derivatives.

Signaling Pathways Modulated by 5-HT1A Receptor Ligands

Activation of the 5-HT1A receptor initiates a signaling cascade that results in the modulation of neuronal excitability and gene expression, contributing to its anxiolytic and antidepressant effects.

Caption: 5-HT1A receptor signaling pathways.

Experimental Methodologies: A Practical Guide

The characterization of (S)-5-methoxychroman-3-amine derivatives requires a suite of in vitro assays to determine their binding affinity, functional activity, and downstream signaling effects.

Radioligand Binding Assay

This assay is fundamental for determining the affinity (Ki) of a test compound for its target receptor. It involves competing the unlabeled test compound against a radiolabeled ligand with known affinity for the receptor.

Step-by-Step Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the receptor of interest (e.g., CHO-hMT1 or CHO-h5-HT1A).[6]

-

Assay Buffer: Use an appropriate assay buffer, for example, for melatonin receptors, this may contain Tris-HCl and various ions.

-

Incubation: Incubate the cell membranes with a fixed concentration of the radioligand (e.g., 2-[¹²⁵I]-iodomelatonin for melatonin receptors) and varying concentrations of the unlabeled test compound.[6]

-

Equilibrium: Allow the binding to reach equilibrium. The incubation time can be critical, as some radioligands have slow dissociation kinetics.[12]

-

Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.[12]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Radioligand binding assay workflow.

cAMP Functional Assay

This assay measures the functional consequence of receptor activation, specifically the modulation of adenylyl cyclase activity and the resulting change in intracellular cAMP levels.

Step-by-Step Protocol:

-

Cell Culture: Culture cells expressing the receptor of interest in a suitable multi-well plate format.[13]

-

Compound Treatment: Treat the cells with varying concentrations of the test compound. For Gαi-coupled receptors, the cells are often co-stimulated with forskolin to induce a measurable level of cAMP production that can then be inhibited by the agonist.[11]

-

Cell Lysis: After a defined incubation period, lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Measure the cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or bioluminescence (e.g., GloSensor™ cAMP Assay).[13][14][15][16] These kits typically involve a competitive immunoassay format.[15]

-

Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) of the test compound.

β-Arrestin Recruitment Assay

This assay assesses an alternative signaling pathway for GPCRs, which is independent of G protein coupling. The recruitment of β-arrestin to the activated receptor can initiate distinct downstream signaling events and is also involved in receptor desensitization and internalization.[17][18]

Step-by-Step Protocol:

-

Cell Line: Use a specialized cell line engineered to report on the interaction between the receptor and β-arrestin. A common technology is the PathHunter® β-arrestin assay, which uses enzyme fragment complementation.[7][17][18]

-

Cell Plating: Plate the cells in a multi-well plate.

-

Compound Addition: Add the test compound at various concentrations.

-

Incubation: Incubate for a period sufficient to allow for receptor activation and β-arrestin recruitment.[17]

-

Signal Detection: Add the detection reagents, which generate a chemiluminescent or fluorescent signal upon enzyme complementation.[17]

-

Measurement: Read the signal using a plate reader.

-

Data Analysis: Plot the signal against the compound concentration to determine the potency (EC50) and efficacy of β-arrestin recruitment.

Conclusion and Future Directions

The (S)-5-methoxychroman-3-amine scaffold has proven to be a fertile ground for the discovery of potent and selective ligands for both melatonin and 5-HT1A receptors. The specific derivatization of this core structure dictates its primary biological target and functional activity. The experimental methodologies outlined in this guide provide a robust framework for the comprehensive pharmacological characterization of novel chroman-based compounds. Future research should focus on elucidating the structure-activity relationships that govern subtype selectivity (e.g., MT1 vs. MT2) and biased agonism (G protein vs. β-arrestin signaling), which will be instrumental in the development of next-generation therapeutics with improved efficacy and side-effect profiles.

References

-

GloSensor™ cAMP Assay Protocol. Promega Korea. [Link]

-

Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. NCBI. [Link]

-

Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI. [Link]

-

Sugden, D. (1994). N-acyl-3-amino-5-methoxychromans: a new series of non-indolic melatonin analogues. European Journal of Pharmacology, 254(3), 271-275. [Link]

-

Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Bio-protocol. [Link]

-

How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube. [Link]

-

ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology. [Link]

-

Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). PubMed. [Link]

-

Millan, M. J., et al. (1993). New methoxy-chroman derivatives, 4[N-(5-methoxy-chroman-3-yl)N- propylamino]butyl-8-azaspiro-(4,5)-decane-7,9-dione [(+/-)-S 20244] and its enantiomers, (+)-S 20499 and (-)-S 20500, with potent agonist properties at central 5-hydroxytryptamine1A receptors. Journal of Pharmacology and Experimental Therapeutics, 264(2), 863-872. [Link]

-

Melatonin : Methods and Protocols. University of Surrey Open Research repository. [Link]

-

Competition binding assays. Bio-protocol. [Link]

-

Stein, R. M., et al. (2020). Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. PMC - NIH. [Link]

-

Jockers, R., et al. (2023). Molecular Characterization and Pharmacology of Melatonin Receptors in Animals. MDPI. [Link]

-

Legros, C., et al. (2024). Binding and unbinding of potent melatonin receptor ligands: Mechanistic simulations and experimental evidence. Medicinal Chemistry Research, 33(1), 1-13. [Link]

-

Somalo-Barranco, G., et al. (2022). Design and Validation of the First Family of Photo-Activatable Ligands for Melatonin Receptors. PubMed Central. [Link]

-

Boutin, J. A., et al. (2020). Melatonin receptor ligands: A pharmaco-chemical perspective. Journal of Pineal Research, 69(3), e12672. [Link]

-

New Quinoxaline Derivatives as Potential MT1 and MT2 Receptor Ligands. PMC. [Link]

-

Spadoni, G., et al. (2001). A new melatonin receptor ligand with mt1-agonist and MT2-antagonist properties. Journal of Pineal Research, 30(2), 117-125. [Link]

- Stankov, B., et al. (1993). The melatonin receptor: a new name for an old friend. Journal of Pineal Research, 15(3), 113-114.

-

Wacker, D., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. PubMed - NIH. [Link]

Sources

- 1. N-acyl-3-amino-5-methoxychromans: a new series of non-indolic melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Validation of the First Family of Photo-Activatable Ligands for Melatonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Quinoxaline Derivatives as Potential MT1 and MT2 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New methoxy-chroman derivatives, 4[N-(5-methoxy-chroman-3-yl)N- propylamino]butyl-8-azaspiro-(4,5)-decane-7,9-dione [(+/-)-S 20244] and its enantiomers, (+)-S 20499 and (-)-S 20500, with potent agonist properties at central 5-hydroxytryptamine1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ora.uniurb.it [ora.uniurb.it]

- 13. cAMP-Glo™ Assay [promega.jp]

- 14. GloSensor™ cAMP Assay Protocol [promega.sg]

- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of (S)-5-methoxychroman-3-amine

Introduction

(S)-5-methoxychroman-3-amine is a chiral heterocyclic amine built upon the chroman scaffold, a structural motif prevalent in a multitude of biologically active compounds. The strategic placement of a methoxy group at the 5-position and an amine at the chiral center of the 3-position makes this molecule a compelling building block in medicinal chemistry. The chroman framework is a recognized privileged structure, and its derivatives have been explored for a wide range of therapeutic applications, including in neuropharmacology and oncology. The stereochemistry at the C3 position, in conjunction with the electronic influence of the methoxy group on the aromatic ring, is anticipated to be a critical determinant of its biological activity and pharmacokinetic profile.

This technical guide offers a comprehensive examination of the core physicochemical properties of (S)-5-methoxychroman-3-amine. In the absence of extensive direct experimental data for this specific analogue, this document synthesizes information from its parent compound, chroman-3-amine, with high-quality predicted data for the 5-methoxy derivative. This approach provides a robust foundation for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of this and related molecules.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and associated identifiers.

- IUPAC Name: (3S)-5-methoxy-3,4-dihydro-2H-chromen-3-amine

- Synonyms: (S)-5-methoxychroman-3-ylamine

- Molecular Formula: C₁₀H₁₃NO₂

- Molecular Weight: 179.22 g/mol

- Chirality: The molecule possesses a single stereocenter at the C3 position, leading to two enantiomers. This guide focuses on the (S)-enantiomer.

The structural integrity of the chroman ring system, combined with the basicity of the primary amine and the electronic properties of the methoxy group, dictates the molecule's overall physicochemical behavior.